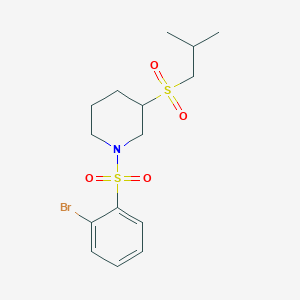![molecular formula C22H20FN5O3 B2692889 1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-(2-nitrophenyl)piperidine-4-carboxamide CAS No. 1171349-31-7](/img/structure/B2692889.png)
1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-(2-nitrophenyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular formula of the compound is C22H20FN5O3. It contains several functional groups, including a pyridazinyl ring, a piperidine ring, a carboxamide group, a fluorophenyl group, and a nitrophenyl group.Physical And Chemical Properties Analysis
The molecular weight of the compound is 421.432. Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not available.Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
Compounds structurally related to the one have been synthesized and evaluated for their potential in treating various diseases. For instance, tricyclic compounds structurally related to nevirapine have been screened for their inhibitory potency against human immunodeficiency virus type 1 reverse transcriptase. The influence of substitution patterns on their inhibitory potency highlights the importance of chemical structure modifications in enhancing therapeutic efficacy (Heinisch et al., 1996).
Antiviral and Antibacterial Properties
Research into compounds with similar structures has shown promising antiviral and antibacterial properties. For example, derivatives of 1,4-dihydro-4-oxopyridinecarboxylic acids, including enoxacin, have demonstrated broad and potent in vitro antibacterial activity. This study underscores the potential of such compounds in developing new antibacterial agents, with variations in substituents at specific positions significantly affecting their activity (Matsumoto et al., 1984).
Cancer Research
The exploration of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides has identified potent and selective Met kinase inhibitors. This class of compounds, through structural modification at specific positions, showed excellent in vivo efficacy and favorable pharmacokinetic profiles, suggesting their potential in cancer treatment (Schroeder et al., 2009).
Neurological Disorders
Compounds bearing a fluoropyridinyl moiety have been investigated for their affinity towards 5-HT1A receptors, indicating their potential application in neuropsychiatric disorder treatments. Cyclohexanecarboxamide derivatives, in particular, have been identified as reversible, selective, and high-affinity antagonists, offering insights into the development of new PET radioligands for in vivo quantification of 5-HT1A receptors (García et al., 2014).
Molecular Hybridization and Tuberculosis
Ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates were designed and synthesized through molecular hybridization, showing activity against Mycobacterium tuberculosis. This research demonstrates the role of molecular hybridization in drug discovery, especially in developing treatments for tuberculosis (Jeankumar et al., 2013).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-(2-nitrophenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN5O3/c23-17-7-5-15(6-8-17)18-9-10-21(26-25-18)27-13-11-16(12-14-27)22(29)24-19-3-1-2-4-20(19)28(30)31/h1-10,16H,11-14H2,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDYSVEXGGAMRAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=CC=C2[N+](=O)[O-])C3=NN=C(C=C3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-(2-nitrophenyl)piperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

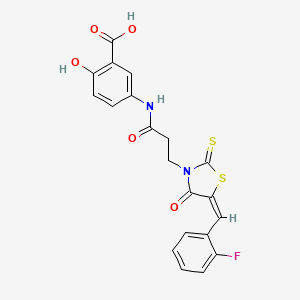

![2-{[3-(Trifluoromethyl)phenyl]sulfonyl}quinoxaline](/img/structure/B2692810.png)

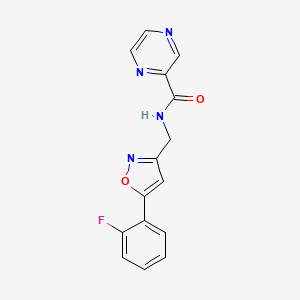
![4-(4-Methylphenyl)-2-{4-[(4-nitrobenzyl)oxy]phenyl}pyrimidine](/img/structure/B2692814.png)
![1-(4-Acetylpiperazin-1-yl)-3-[(4-methylphenyl)methylamino]propan-1-one;hydrochloride](/img/structure/B2692816.png)
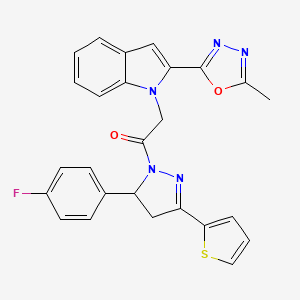
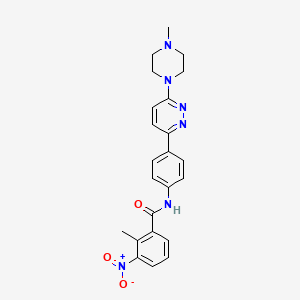
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-methoxybenzenesulfonamide](/img/structure/B2692820.png)
![(1-Methylpyrazol-3-yl)-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2692821.png)
![6-(4-Bromophenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2692822.png)
![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-3-phenylpropanamide](/img/structure/B2692824.png)
